molecular formula C21H20N2O5 B1213370 1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) CAS No. 55779-26-5

1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran)

Cat. No.: B1213370
CAS No.: 55779-26-5
M. Wt: 380.4 g/mol
InChI Key: MHCGTEBQHSVRDP-UHFFFAOYSA-N
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Description

1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) is a novel nitrospiroindoline derivative with interesting properties. It is a synthetic compound that has a wide range of applications in the scientific community. This compound has been extensively studied due to its unique structure and properties. It has been used in various research studies to investigate the mechanism of action and biochemical and physiological effects of this compound.

Scientific Research Applications

Photochromic Behavior in Water-Dioxane Solutions

1-(β-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) exhibits unique photochromic properties, changing color in response to light. In a study by Namba and Suzuki (1975), it was shown to exhibit normal photochromism in dioxane and reverse photochromism when water is added to the solution. This implies potential applications in photoresponsive materials and sensing technologies (Namba & Suzuki, 1975).

Recognition of Basic Amino Acids

Liu et al. (2007) reported the isomerization of this compound to its open form, merocyanine, in the presence of basic amino acids (BAA) in water, suggesting a potential application for in situ recognition of BAAs. This discovery opens pathways for its use in biochemical sensing and diagnostics (Liu et al., 2007).

Synthesis Improvements and Isomeric Forms

Arsenov et al. (1975) explored the synthesis of derivatives of this compound, improving methods to increase product yield. They also studied its isomeric forms in different solvents, contributing to a better understanding of its chemical behavior, which is crucial for its application in synthetic chemistry (Arsenov et al., 1975).

Photoelectric Response in Membranes

Tanaka and Yonezawa (1996) incorporated derivatives of this compound into lipid membranes, observing a photoelectric response under UV and visible light. This suggests its potential in developing photoresponsive biomembranes or bio-inspired systems (Tanaka & Yonezawa, 1996).

Photochromic Molecular Recognition

Hamada et al. (1996) investigated the photochromic behavior and guest binding properties of β-cyclodextrin modified with this compound. This research points to applications in molecular recognition and smart material design (Hamada et al., 1996).

Photostable Spiropyran Derivatives

KarubeIsao et al. (1983) modified this compound to increase its photostability, enhancing its potential in applications requiring long-term photoresponsive activity, such as in photocontrol of enzyme activity (KarubeIsao et al., 1983).

Thermal Isomerization

Nishimura et al. (1989) measured the thermal isomerization rates of this compound in various solvents, providing insights into its stability and reactivity, which is important for its use in thermal sensing and smart materials (Nishimura et al., 1989).

Salt Permeation Control in Membranes

Shimidzu and Yoshikawa (1983) demonstrated the use of this compound in membranes to control salt permeation rates, indicating potential in selective filtration and membrane technology (Shimidzu & Yoshikawa, 1983).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise in optical applications, future research might focus on optimizing its photochromic properties .

Properties

IUPAC Name

3-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-20(2)16-5-3-4-6-17(16)22(12-10-19(24)25)21(20)11-9-14-13-15(23(26)27)7-8-18(14)28-21/h3-9,11,13H,10,12H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCGTEBQHSVRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971153
Record name 3-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55779-26-5
Record name 1-(Beta-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline- 2,2'-2H-benzopyran)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the photochromic behavior of 1-(beta-Carboxyethyl)-3,3-dimethyl-6′-nitrospiro(indoline-2,2′-2H-benzopyran) observed in this study?

A1: The research demonstrates that 1-(beta-Carboxyethyl)-3,3-dimethyl-6′-nitrospiro(indoline-2,2′-2H-benzopyran) exhibits both normal and reverse photochromism in a water-dioxane solvent system []. This means that the compound can switch between two different colored forms upon exposure to specific wavelengths of light, with the dominant form depending on the water content in the solvent. This dual photochromic behavior makes the compound particularly interesting for potential applications in areas like photochromic lenses or molecular switches.

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